methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative featuring a 4-methylphenylamino substituent at the 4-position and a methyl ester group at the 2-position. Quinoline scaffolds are widely studied due to their pharmacological relevance, including anticancer, antimicrobial, and multidrug resistance modulation properties .
Properties
IUPAC Name |
methyl 4-(4-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-9-13(10-8-12)19-16-11-17(18(21)22-2)20-15-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROOKNBGYICPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves the reaction of p-toluidine with methyl 2-chloroquinoline-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Ester vs. Carboxylic Acid : The methyl ester at the 2-position (vs. free carboxylic acid in ) increases lipophilicity, which may enhance membrane permeability .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
- The absence of polar groups (e.g., -NH₂ or -COOH) in the target compound may reduce water solubility compared to 4k or 2-(4-methylphenyl)quinoline-4-carboxylic acid .
Key Observations :
- The target compound’s 4-methylphenylamino group may mimic arylamine motifs in known P-gp inhibitors (e.g., 6-methoxy derivatives in ), though direct activity data is lacking.
- Sulfanyl-substituted analogs (e.g., ) show enhanced steric bulk, which could alter target selectivity compared to the methylphenylamino variant.
Biological Activity
Methyl 4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a quinoline core with a methyl ester at the carboxylic acid position and an amino group substituted by a 4-methylphenyl moiety. This unique structure is believed to contribute to its diverse biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 272.31 g/mol |
| Structural Features | Quinoline core, methyl ester, 4-methylphenyl amino group |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism may involve intercalation with DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
- Antimicrobial Activity : The compound has also been investigated for its potential antimicrobial properties. Its structural components allow for interactions with bacterial membranes or enzymes, inhibiting their function.
- Anti-inflammatory Effects : Some studies suggest that it may act as an inhibitor of specific kinases involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- DNA Intercalation : The quinoline backbone may allow the compound to intercalate into DNA strands, disrupting normal cellular processes .
- Enzyme Inhibition : It may inhibit the activity of enzymes involved in cancer proliferation and inflammation, such as cyclooxygenase (COX) enzymes and sirtuins .
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of this compound against various cancer cell lines (e.g., MCF-7 and T47D). Results indicated significant inhibition of cell growth, with IC50 values suggesting potent anticancer activity.
-
Antimicrobial Evaluation :
- In vitro tests demonstrated that the compound exhibited antimicrobial effects against several bacterial strains. Its mechanism was attributed to membrane disruption and interference with metabolic pathways.
- Inflammation Pathway Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
